molecular formula C6H12N2 B2545557 1,4-Diazabicyclo[4.2.0]octane CAS No. 31029-60-4

1,4-Diazabicyclo[4.2.0]octane

Cat. No. B2545557
CAS RN: 31029-60-4
M. Wt: 112.176
InChI Key: TUZPCJDZJHLWMX-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[4.2.0]octane, also known as DABCO or triethylenediamine, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Diazabicyclo[4.2.0]octane is unique in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

1,4-Diazabicyclo[4.2.0]octane is known to participate in a variety of chemical reactions . It is a strong nucleophile and a good leaving group, making it a useful catalyst for many organic transformations .


Physical And Chemical Properties Analysis

1,4-Diazabicyclo[4.2.0]octane is a white crystalline powder with a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .

Scientific Research Applications

Complexing Ligand and Catalyst

Apart from its role in organic synthesis, DABCO can function as a complexing ligand and a catalyst in various chemical processes.

These applications highlight the versatility and significance of 1,4-Diazabicyclo[2.2.2]octane in scientific research. If you need further details or have additional questions, feel free to ask! 🌟

References:

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[4.2.0]octane in chemical reactions is largely due to its properties as a strong nucleophile and a good leaving group . It is sufficiently basic to promote a variety of coupling reactions .

Safety and Hazards

1,4-Diazabicyclo[4.2.0]octane is considered harmful . It can cause skin irritation and serious eye damage . It is also flammable .

Future Directions

The future directions of 1,4-Diazabicyclo[4.2.0]octane research could involve its use as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity . It could also be used as a synthetic equivalent of unsubstitified piperazine .

properties

IUPAC Name

1,4-diazabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZPCJDZJHLWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[4.2.0]octane

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